molecular formula C9H10F3N3O2 B1398492 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate CAS No. 1628557-01-6

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate

Cat. No.: B1398492
CAS No.: 1628557-01-6
M. Wt: 249.19 g/mol
InChI Key: ZWLYLYDIIOBBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C9H10F3N3O2 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate are the mTOR kinase and PI3 kinase . These kinases play crucial roles in cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The compound affects the PI3K/Akt pathway , which is often overactivated in numerous cancers . By inhibiting mTOR and PI3 kinase, the compound can potentially suppress this overactivation, thereby affecting the growth and proliferation of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action would likely include a reduction in cell growth and proliferation due to the inhibition of mTOR and PI3 kinase . This could potentially lead to the suppression of tumor growth in cancerous cells.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances in the body, the patient’s overall health status, and genetic factors.

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with several key enzymes, including extracellular signal-regulated kinases (ERKs) and phosphoinositide 3-kinases (PI3Ks). These interactions are primarily inhibitory, leading to a decrease in the phosphorylation levels of downstream targets such as ribosomal S6 kinase (RSK) and Akt . The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in diseases where these pathways are dysregulated, such as cancer.

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, including HepG2 liver cancer cells, the compound has been observed to reduce cell proliferation and induce apoptosis . This is achieved through the inhibition of ERK and PI3K signaling pathways, which are critical for cell survival and proliferation. Additionally, the compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the active sites of ERK and PI3K enzymes . This binding inhibits the enzymes’ catalytic activities, preventing the phosphorylation of their substrates. The compound’s trifluoroacetate group enhances its binding affinity and specificity, ensuring effective inhibition. Furthermore, the compound has been shown to alter the expression of genes involved in the PI3K/Akt/mTOR pathway, contributing to its overall inhibitory effects on cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates good stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that its inhibitory effects on ERK and PI3K activities are sustained over time, leading to prolonged suppression of cell proliferation and induction of apoptosis . Long-term exposure to the compound in cell culture models has also revealed potential adaptive responses, such as the upregulation of compensatory signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects. The compound’s therapeutic window and threshold effects are critical considerations for its potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its inhibitory effects on ERK and PI3K enzymes . The compound is metabolized by liver enzymes, leading to the formation of various metabolites that retain some of the parent compound’s biological activities . These metabolites can further modulate cellular signaling pathways, contributing to the compound’s overall effects on cell function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, facilitating its uptake and accumulation in target cells . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters, which can affect its localization and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific subcellular compartments . These modifications are essential for the compound’s ability to effectively inhibit its target enzymes and exert its biological effects .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.C2HF3O2/c1-2-8-3-6-4-9-5-10-7(1)6;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLYLYDIIOBBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
Reactant of Route 4
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
Reactant of Route 5
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.